Quetiapine

Beschreibung

Eigenschaften

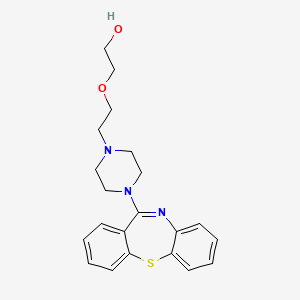

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKOMYMAXPYINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023546 | |

| Record name | Quetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quetiapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

556.5±60.0 | |

| Record name | Quetiapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

9.7 °C (49.5 °F) - closed cup | |

| Record name | QUETIAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

49.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Color/Form |

Solid | |

CAS No. |

111974-69-7 | |

| Record name | Quetiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quetiapine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quetiapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quetiapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGL0JSY5SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUETIAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quetiapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-176 | |

| Record name | Quetiapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Quetiapine's Interaction with Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quetiapine, an atypical antipsychotic, exhibits a unique pharmacological profile at the dopamine D2 receptor (D2R), which is central to its mechanism of action and favorable side-effect profile. This technical guide provides an in-depth examination of this compound's interaction with the D2R, consolidating key quantitative data, detailing experimental methodologies, and visualizing complex pathways. This compound is characterized by its moderate to low affinity for the D2R and, most notably, its rapid dissociation kinetics. This "kiss and run" phenomenon is believed to contribute to its atypical properties, including a lower incidence of extrapyramidal symptoms (EPS) compared to typical antipsychotics. This document serves as a comprehensive resource for understanding the nuanced molecular interactions that underpin the therapeutic effects of this compound.

Quantitative Analysis of this compound's D2 Receptor Binding Profile

The interaction of this compound with the dopamine D2 receptor has been quantified through various in vitro and in vivo studies. The following tables summarize key parameters, including binding affinity (Ki), in vivo receptor occupancy measured by Positron Emission Tomography (PET), and kinetic binding constants (k_on and k_off).

Table 1: In Vitro Binding Affinity of this compound for Dopamine D2 Receptors

| Parameter | Value | Radioligand Used | Reference |

| K_i (nM) | 155 | [³H]spiperone | [1] |

| K_i (nM) | 67.6 | Not Specified | [2] |

Table 2: In Vivo Dopamine D2 Receptor Occupancy of this compound in Humans (PET Studies)

| This compound Dose (mg/day) | Brain Region | Mean Occupancy (%) | Radioligand Used | Reference |

| 450 | Striatum | 30 | [¹¹C]raclopride | [3] |

| 750 | Striatum | 41 | [¹¹C]raclopride | [3] |

| 300 (IR) | Putamen (Peak) | 50 ± 4 | [¹¹C]raclopride | [4] |

| 300 (XR) | Putamen (Peak) | 32 ± 11 | [¹¹C]raclopride | [4] |

| 300 (IR) | Putamen (Trough) | 7 ± 7 | [¹¹C]raclopride | [4] |

| 300 (XR) | Putamen (Trough) | 8 ± 6 | [¹¹C]raclopride | [4] |

| 200-1300 | Putamen | 26 ± 17 | [¹⁸F]fallypride | [5][6] |

| 200-1300 | Caudate Nucleus | 29 ± 16 | [¹⁸F]fallypride | [5][6] |

| 200-1300 | Temporal Cortex | 44 ± 18 | [¹⁸F]fallypride | [5][6] |

| 450 | Striatum (2h post-dose) | 44 | [¹¹C]raclopride | [7] |

| 300-700 | Striatum | 32.0 ± 14.6 | [¹²³I]-epidepride | [8] |

| 300-700 | Temporal Cortex | 60.1 ± 17.2 | [¹²³I]-epidepride | [8] |

IR: Immediate Release, XR: Extended Release

Table 3: Kinetic Binding Parameters of this compound at the Dopamine D2 Receptor

| Parameter | Value | Method | Reference |

| k_off (min⁻¹) | Not explicitly quantified, but described as rapid | In vitro [³H]radioligand displacement | [9] |

| Dissociation half-life (t½) (s) | 23 | In vitro functional assay | [2] |

Core Mechanism of Action at the D2 Receptor

This compound functions as a dopamine D2 receptor antagonist.[1] Its therapeutic effect in schizophrenia is attributed to the blockade of D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of the disorder.[10][11]

A defining characteristic of this compound's interaction with the D2 receptor is its rapid dissociation rate, a concept often referred to as the "kiss and run" hypothesis.[11] This rapid off-rate means that this compound binds to the D2 receptor more transiently compared to typical antipsychotics.[9] This transient blockade is hypothesized to allow for physiological dopamine surges to still exert their effects, which may contribute to the lower incidence of extrapyramidal side effects and hyperprolactinemia associated with this compound treatment.[10]

Studies have shown that this compound exhibits preferential binding to extrastriatal D2/D3 receptors, particularly in the temporal cortex, over striatal regions.[5][6][8] This regional selectivity, similar to that of clozapine, may also play a role in its atypical antipsychotic profile.

Downstream Signaling Pathways

As a D2 receptor antagonist, this compound blocks the canonical G protein-coupled signaling cascade initiated by dopamine. The D2 receptor is coupled to Gαi/o proteins, and its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this dopamine-induced reduction in cAMP.

Beyond this primary mechanism, some research suggests that this compound may influence other signaling pathways. For instance, one study indicated that this compound can elevate striatal extracellular signal-regulated kinase (ERK) levels in an epidermal growth factor receptor (EGFR)-dependent manner. This suggests potential cross-talk between the D2 receptor and growth factor signaling pathways, which could be relevant to the long-term therapeutic effects of the drug.

Caption: this compound blocks dopamine's inhibitory effect on adenylyl cyclase.

Experimental Protocols

In Vivo Dopamine D2 Receptor Occupancy Measurement using PET

Objective: To quantify the percentage of D2 receptors occupied by this compound in the living human brain.

Methodology: Positron Emission Tomography (PET) with a D2 receptor-specific radioligand, most commonly [¹¹C]raclopride or [¹⁸F]fallypride.

Protocol Outline:

-

Subject Preparation: Subjects are screened for any contraindications to PET imaging. For patient studies, a stable dosing regimen of this compound is established.

-

Radioligand Synthesis: [¹¹C]raclopride is synthesized shortly before injection due to the short half-life of carbon-11.

-

Transmission Scan: A transmission scan is acquired for attenuation correction of the subsequent emission data.

-

Radioligand Injection: A bolus of the radioligand (e.g., 150-370 MBq of [¹¹C]raclopride) is administered intravenously at the start of the dynamic scan.

-

Dynamic Emission Scan: A dynamic sequence of PET data is acquired over 60-90 minutes to measure the time-activity curve of the radioligand in different brain regions.

-

Image Reconstruction and Analysis:

-

Dynamic PET data are reconstructed with corrections for attenuation, scatter, and random coincidences.

-

Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., the cerebellum).

-

The binding potential (BP_ND) is calculated for the ROIs using a simplified reference tissue model or other appropriate kinetic models.

-

-

Occupancy Calculation: D2 receptor occupancy is calculated as the percentage reduction in BP_ND in this compound-treated subjects compared to a baseline scan in the same subjects or a group of drug-naive control subjects:

-

Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100

-

References

- 1. benchchem.com [benchchem.com]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The fast-off hypothesis revisited: A functional kinetic study of antipsychotic antagonism of the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]

- 7. Positron emission tomography studies on D2 dopamine receptor occupancy and plasma antipsychotic drug levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sites.utoronto.ca [sites.utoronto.ca]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. This compound and aripiprazole signal differently to ERK, p90RSK and c-Fos in mouse frontal cortex and striatum: role of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

Quetiapine and Serotonin 5-HT2A Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quetiapine is a second-generation (atypical) antipsychotic agent with a complex pharmacodynamic profile. Its therapeutic efficacy across a range of psychiatric disorders, including schizophrenia and bipolar disorder, is attributed to its interaction with multiple neurotransmitter receptors. A primary mechanism of action is its potent antagonism of the serotonin 5-HT2A receptor. This guide provides an in-depth technical overview of this interaction, presenting quantitative binding and functional data, detailed experimental methodologies for its characterization, and visual representations of the core signaling pathways and experimental workflows.

Mechanism of Action: 5-HT2A Receptor Antagonism

The therapeutic effects of this compound are fundamentally linked to its ability to modulate dopaminergic and serotonergic systems. Unlike first-generation antipsychotics that primarily act as dopamine D2 receptor antagonists, this compound exhibits a higher affinity for the serotonin 5-HT2A receptor relative to the D2 receptor.[1][2] This high 5-HT2A/D2 binding ratio is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.[3][4]

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[5] Upon activation by serotonin, the receptor initiates a cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[7][8]

This compound acts as a competitive antagonist or inverse agonist at the 5-HT2A receptor, binding to the receptor to prevent its activation by endogenous serotonin.[3][8] This blockade attenuates the downstream signaling cascade. Furthermore, its active metabolite, northis compound, also demonstrates high affinity for the 5-HT2A receptor, contributing to the overall pharmacological effect.[9][10] The antagonism at 5-HT2A receptors is thought to indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms.[3][4]

Quantitative Pharmacological Data

The pharmacological profile of this compound and its metabolite is defined by their binding affinities and functional potencies at various receptors. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound and Northis compound (Ki is the inhibition constant; a lower value indicates higher binding affinity.)

| Compound | 5-HT2A | D2 | 5-HT1A | 5-HT2C | NET | Reference |

| This compound | 29 | 56 | 1800 | 2800 | >10,000 | [9] |

| Northis compound | 5 | 59 | 570 | 76 | 29 | [9] |

| Ketanserin | 1.1 | - | - | 505 | - | [11] |

| Risperidone | 3.98 | - | - | 3.16 | - | [11] |

Table 2: In Vitro Functional Antagonism (IC50, nM) at the 5-HT2A Receptor (IC50 is the half-maximal inhibitory concentration; a lower value indicates higher functional potency.)

| Compound | Assay Type | IC50 (nM) | Reference |

| Ketanserin | IP1 Accumulation | 5.7 | [5] |

| Spiperone | IP1 Accumulation | 3.1 | [5] |

| Ritanserin | IP1 Accumulation | 9.2 | [5] |

| Ketanserin | Radioligand Binding | 0.75 | [12] |

| DOI (Agonist) | Radioligand Binding | 0.27 | [12] |

Table 3: In Vivo Receptor Occupancy in Humans (PET Studies) (Receptor occupancy is the percentage of receptors bound by the drug at clinical doses.)

| This compound Daily Dose | Mean D2 Occupancy (%) | Mean 5-HT2A Occupancy (%) | Reference |

| 150 mg | Not Determined | 38% | [13] |

| 300 mg | Not Determined | 57% | [13] |

| 450 mg | 30% | 57 - 74% | [13] |

| 750 mg | 41% | 74 - 76% | [13] |

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway.

Caption: Mechanism of this compound's antagonistic action.

Experimental Workflows

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for a calcium flux functional assay.

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.[14][11]

-

Materials:

-

Cell Membranes: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[15]

-

Radioligand: [3H]ketanserin (~60-80 Ci/mmol).

-

Test Compound: this compound.

-

Non-Specific Binding Control: Ketanserin (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well filter plates (e.g., GF/B), vacuum manifold, microplate scintillation counter, scintillation fluid.

-

-

Procedure:

-

Plate Preparation: Pre-soak the 96-well filter plates for at least 2 hours with 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.[14][16]

-

Assay Setup: In a 96-well assay plate, add the following in order for a final volume of 200 µL:

-

50 µL of Assay Buffer (for total binding) or 10 µM Ketanserin (for non-specific binding).

-

50 µL of the test compound at various concentrations (e.g., 10-point serial dilution).

-

50 µL of [3H]ketanserin (final concentration ~1-2 nM, near its Kd).[16]

-

50 µL of cell membrane preparation (typically 10-20 µg protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the pre-soaked filter plate using a vacuum manifold to separate bound from unbound radioligand.

-

Washing: Wash the filters 3-5 times with 200 µL of cold Wash Buffer.

-

Scintillation Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a four-parameter logistic equation.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][11]

-

Protocol: Calcium Flux Functional Assay for 5-HT2A Antagonism

This protocol details a cell-based functional assay to determine the potency (IC50) of a test compound in antagonizing agonist-induced calcium mobilization via the 5-HT2A receptor.[5][6]

-

Materials:

-

Cells: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[5]

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Calcium Indicator: Fluo-4 AM or similar calcium-sensitive fluorescent dye.[6]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

-

-

Procedure:

-

Cell Plating: Seed cells into the microplate to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: Aspirate the culture medium and replace it with Assay Buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells once with Assay Buffer to remove excess dye. Add various concentrations of the test compound (antagonist) to the wells. Incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Initiate the automated addition of the serotonin agonist solution to all wells at a concentration that elicits a submaximal response (typically EC80).[6]

-

Continue recording the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.

-

-

-

Data Analysis:

-

Calculate the primary response for each well (maximum fluorescence intensity - baseline fluorescence intensity).

-

Normalize the data, where the response in the agonist-only control wells represents 0% inhibition and the response in the vehicle-only wells represents 100% inhibition.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

-

Conclusion

This compound's potent antagonism of the serotonin 5-HT2A receptor is a cornerstone of its "atypical" antipsychotic profile. The high 5-HT2A/D2 receptor affinity ratio distinguishes it from older antipsychotics and is central to its therapeutic mechanism, contributing to its broad efficacy and favorable side-effect profile.[1][3] The quantitative data from binding, functional, and in vivo occupancy studies consistently underscore the significance of this interaction. The standardized experimental protocols provided herein offer robust methodologies for the continued investigation and development of compounds targeting the 5-HT2A receptor, a critical target in modern psychopharmacology.

References

- 1. droracle.ai [droracle.ai]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. nbinno.com [nbinno.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PW01-27 - Translational Pharmacology of this compound and Northis compound: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Pharmacology of Norquetiapine: A Technical Guide for Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, has demonstrated significant therapeutic efficacy in a broad spectrum of psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. This wide therapeutic window is largely attributed to its principal active human metabolite, N-desalkylthis compound, more commonly known as northis compound. Unlike its parent compound, northis compound possesses a distinct and multifaceted pharmacological profile that aligns more closely with established antidepressant and anxiolytic agents.[1][2] This technical guide provides an in-depth exploration of the core pharmacology of northis compound, detailing its molecular interactions, functional activities, and the downstream signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric therapeutics.

Receptor Binding Affinity Profile

Northis compound exhibits a complex receptor binding profile, with significant affinity for a variety of neurotransmitter receptors and transporters.[3][4][5] This profile is notably different from that of this compound, particularly concerning the norepinephrine transporter (NET). The binding affinities (Ki) of northis compound and this compound for key molecular targets are summarized in Table 1. Lower Ki values are indicative of higher binding affinity.

| Target | Northis compound Ki (nM) | This compound Ki (nM) | Reference(s) |

| Monoamine Transporters | |||

| Norepinephrine Transporter (NET) | 23 - 58 | > 10,000 | [3][4] |

| Serotonin Transporter (SERT) | 988 | > 10,000 | [6] |

| Dopamine Transporter (DAT) | > 10,000 | > 10,000 | [6] |

| Serotonin Receptors | |||

| 5-HT1A | 45 | 430 | [3] |

| 5-HT2A | 48 | 100 | [3][4] |

| 5-HT2B | 14 | - | [3] |

| 5-HT2C | 107 | 2502 | [3] |

| 5-HT7 | 76 | 307 | [3][4] |

| Dopamine Receptors | |||

| D1 | < 1000 | < 1000 | [4] |

| D2 | < 1000 | < 1000 | [4] |

| Adrenergic Receptors | |||

| α1 | High Affinity | High Affinity | [4] |

| α2 | 237 | 3630 | [3][4] |

| Histamine Receptors | |||

| H1 | 3.5 | 11 | [4] |

| Muscarinic Receptors | |||

| M1, M3, M5 | High Affinity | Moderate Affinity | [6] |

Functional Activity at Key Targets

Beyond simple binding affinity, the functional activity of northis compound at its targets is crucial to its overall pharmacological effect. Northis compound acts as a potent inhibitor of the norepinephrine transporter, a partial agonist at the 5-HT1A receptor, and an antagonist at several other key receptors.[4][7] This unique combination of functional activities is believed to be the primary driver of this compound's antidepressant and anxiolytic properties.

Norepinephrine Transporter (NET) Inhibition

A defining characteristic of northis compound's pharmacology is its potent inhibition of the norepinephrine transporter (NET), a property not shared by its parent compound, this compound.[1] By blocking NET, northis compound increases the synaptic concentration of norepinephrine, a neurotransmitter critically involved in the regulation of mood, attention, and arousal.[8] This mechanism is a cornerstone of many established antidepressant medications. The functional potency of northis compound at NET is comparable to that of other selective norepinephrine reuptake inhibitors.[3]

5-HT1A Receptor Partial Agonism

Northis compound functions as a partial agonist at the 5-HT1A serotonin receptor, a mechanism also associated with anxiolytic and antidepressant effects.[1][4] 5-HT1A receptors are located both presynaptically, where they act as autoreceptors to regulate serotonin release, and postsynaptically in limbic and cortical regions.[3] Partial agonism at these receptors is thought to contribute to the therapeutic effects of drugs like buspirone.[3] In functional studies, northis compound has demonstrated greater efficacy at 5-HT1A receptors compared to this compound.[3]

Antagonism at Other Receptors

Northis compound acts as an antagonist at several other receptors, which contributes to both its therapeutic effects and its side-effect profile.[4]

-

5-HT2A and 5-HT2C Receptor Antagonism: Blockade of 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to contribute to their lower risk of extrapyramidal side effects.[1] 5-HT2C receptor antagonism can lead to an increase in the release of dopamine and norepinephrine in the prefrontal cortex, a mechanism believed to contribute to antidepressant effects.[1]

-

Histamine H1 Receptor Antagonism: High affinity for and antagonism of H1 receptors by northis compound is associated with the sedative and hypnotic effects of this compound, as well as potential for weight gain.[4]

-

Adrenergic and Muscarinic Receptor Antagonism: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension, while antagonism of muscarinic receptors can contribute to anticholinergic side effects.[4]

Signaling Pathways and Mechanisms of Action

The diverse receptor interactions of northis compound translate into complex modulations of intracellular signaling pathways. The following diagrams illustrate the key mechanisms of action.

Experimental Protocols

The characterization of northis compound's pharmacology relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive radioligand binding assay to determine the affinity of northis compound for a specific G-protein coupled receptor (GPCR).

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).

-

Radioligand specific for the target receptor (e.g., [3H]-ligand).

-

Northis compound (test compound).

-

Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target receptor).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and the non-specific binding control.

-

Competition: Radioligand and varying concentrations of northis compound.

-

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the northis compound concentration. Determine the IC50 value (the concentration of northis compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Norepinephrine Transporter (NET) Uptake Assay

This functional assay measures the ability of northis compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.

Materials:

-

Cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

-

Radiolabeled norepinephrine ([3H]-NE) or a fluorescent substrate for NET.

-

Northis compound (test compound).

-

Known NET inhibitor for positive control (e.g., desipramine).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96-well cell culture plates.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the hNET-expressing cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of northis compound or control compounds for a short period.

-

Uptake Initiation: Initiate the uptake reaction by adding [3H]-NE or the fluorescent substrate to the wells.

-

Incubation: Incubate for a defined period at 37°C to allow for transporter-mediated uptake.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of accumulated radiolabel by scintillation counting or fluorescence intensity.

-

Data Analysis: Plot the percentage of inhibition of uptake against the logarithm of the northis compound concentration to determine the IC50 value.

GTPγS Binding Assay for Functional Activity

This assay determines the functional activity of northis compound (agonist, partial agonist, or antagonist) at a G-protein coupled receptor by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[9][10]

Materials:

-

Cell membranes expressing the target GPCR.

-

[35S]GTPγS.

-

Northis compound (test compound).

-

GDP.

-

Assay buffer (containing MgCl2 and NaCl).

-

Glass fiber filter mats.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane and Compound Preparation: Prepare cell membranes and serial dilutions of northis compound.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of northis compound (for agonist testing) or a fixed concentration of an agonist plus varying concentrations of northis compound (for antagonist testing).

-

Initiation: Initiate the reaction by adding [35S]GTPγS.

-

Incubation: Incubate the plate at 30°C for a defined period to allow for G-protein activation and [35S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats.

-

Washing and Quantification: Wash the filters and quantify the bound [35S]GTPγS by scintillation counting.

-

Data Analysis: For agonist activity, plot the stimulated [35S]GTPγS binding against the logarithm of the northis compound concentration to determine the EC50 and Emax. For antagonist activity, perform a Schild analysis.

Conclusion

Northis compound, the primary active metabolite of this compound, possesses a unique and complex pharmacological profile that is distinct from its parent compound. Its potent inhibition of the norepinephrine transporter, coupled with partial agonism at 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2C receptors, provides a strong rationale for the antidepressant and anxiolytic effects observed with this compound treatment.[4][7] A thorough understanding of northis compound's multifaceted interactions with key neurotransmitter systems is essential for the continued development and optimization of novel therapeutics for mood and anxiety disorders. The experimental protocols detailed herein provide a framework for the comprehensive pharmacological characterization of such compounds.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. The Tail Suspension Test [jove.com]

- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

In Vitro Receptor Binding Affinity Profile of Quetiapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is a second-generation (atypical) antipsychotic medication utilized in the management of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder.[1] Its therapeutic efficacy and side-effect profile are intrinsically linked to its complex pharmacodynamic properties, characterized by a broad receptor binding affinity profile. This compound and its major active human metabolite, northis compound (N-desalkylthis compound), interact with a wide array of neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors.[2][3]

Unlike typical antipsychotics, this compound exhibits a lower affinity for dopamine D2 receptors and a higher affinity for serotonin 5-HT2A receptors.[2][4] This 5-HT2A/D2 antagonism is a hallmark of atypical antipsychotics.[2] Furthermore, this compound is noted for its rapid dissociation from the D2 receptor, a characteristic postulated to contribute to its lower incidence of extrapyramidal side effects.[2][5] The active metabolite, northis compound, possesses a distinct pharmacological profile, notably a high affinity for and potent inhibition of the norepinephrine transporter (NET), as well as partial agonism at the 5-HT1A receptor, which is thought to contribute significantly to this compound's antidepressant effects.[6][7][8]

This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of this compound and northis compound, presents detailed experimental protocols for affinity determination, and illustrates key associated signaling pathways.

Data Presentation: Receptor Binding Affinities (Ki)

The following tables summarize the in vitro binding affinities (Ki values in nM) of this compound and its active metabolite, northis compound, for a range of human neurotransmitter receptors and transporters. The inhibition constant (Ki) is inversely proportional to binding affinity; a lower Ki value signifies a higher affinity of the compound for the receptor.

Table 1: In Vitro Receptor Binding Affinity Profile of this compound

| Receptor Family | Target | This compound Ki (nM) | Functional Activity |

| Serotonin | 5-HT1A | 432[9] | Partial Agonist[9] |

| 5-HT2A | 48 - 100[9][10] | Antagonist[2] | |

| 5-HT2C | >1000[10] | - | |

| 5-HT7 | 307[9][11] | Antagonist | |

| Dopamine | D1 | >1000[10] | Antagonist[12] |

| D2 | 160 - 357[4][10] | Antagonist[2] | |

| D4 | >1000[13] | - | |

| Adrenergic | α1 | 22[14] | Antagonist[2] |

| α1A | 71[9] | Antagonist[3] | |

| α2 | >1000[10] | Antagonist[12] | |

| Histamine | H1 | 11[9][13] | Antagonist / Inverse Agonist[2][9] |

| Muscarinic | M1 | >1000[10] | - |

Table 2: In Vitro Receptor Binding Affinity Profile of Northis compound (N-desalkylthis compound)

| Receptor/Transporter Family | Target | Northis compound Ki (nM) | Functional Activity |

| Serotonin | 5-HT1A | 45[13][15] | Partial Agonist[7][15] |

| 5-HT2A | 58[13][15] | Antagonist[8][15] | |

| 5-HT2B | 14[13][15] | Antagonist[8][15] | |

| 5-HT2C | 110[13][15] | Antagonist[8][15] | |

| 5-HT7 | 76[13][15] | Antagonist[15] | |

| Dopamine | D1 | 210[13][15] | - |

| D2 | 196[13][15] | Antagonist[15] | |

| D3 | 570[13][15] | - | |

| D4 | 1300[15] | - | |

| Adrenergic | α1A | 144[15] | - |

| α1B | 95[15] | - | |

| α2A | 240[15] | - | |

| α2C | 740[15] | - | |

| Histamine | H1 | 3.5[13][15] | Antagonist / Inverse Agonist[15] |

| Muscarinic | M1 | 39[13][15] | Antagonist[8][15] |

| M3 | 23[13][15] | Antagonist[8][15] | |

| M5 | 23[13][15] | Antagonist[8][15] | |

| Monoamine Transporters | Norepinephrine (NET) | 12 - 58[8][15] | Inhibitor[7][15] |

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Ki values) is predominantly conducted using competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., this compound) to displace a specific, radioactively labeled ligand from its target receptor.[7][16]

General Protocol for Competitive Radioligand Binding Assay

This protocol provides a generalized framework. Specific parameters such as radioligand choice, concentrations, incubation times, and buffer compositions must be optimized for each specific receptor target.[15][17][18]

1. Materials and Reagents:

-

Receptor Source: Cell membranes isolated from cultured cell lines (e.g., HEK293, CHO) stably transfected to express the specific human receptor of interest, or homogenized tissue preparations known to be rich in the target receptor.[15][17]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.[15][19]

-

Test Compound: this compound or Northis compound of known concentration.

-

Non-labeled Competitor: A high concentration of a known, non-radioactive ligand for the target receptor to determine non-specific binding.[15]

-

Buffers:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]

-

Wash Buffer: Ice-cold assay buffer.

-

-

Equipment: 96-well microplates, cell harvester (vacuum filtration manifold), glass fiber filters (e.g., GF/C, pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding), scintillation counter, and scintillation fluid.[17]

2. Membrane Preparation:

-

Culture and harvest cells expressing the receptor of interest.

-

Homogenize the cells in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[17]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer.

-

Determine the total protein concentration of the membrane preparation using a standard method (e.g., BCA protein assay).[17]

3. Assay Procedure (96-well plate format):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane preparation.[19]

-

Non-specific Binding (NSB) Wells: Add assay buffer, the fixed concentration of radioligand, a high concentration of the non-labeled competitor, and the membrane preparation.[15]

-

Competition Wells: Add assay buffer, the fixed concentration of radioligand, varying concentrations of the test compound (this compound), and the membrane preparation.

-

Incubate the plate, often with gentle agitation, at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[17]

4. Filtration and Quantification:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7][15]

-

Dry the filters.

-

Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding for each concentration of the test compound.

-

IC50 Determination: Plot the specific binding as a function of the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[7]

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[7]

Mandatory Visualizations

Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. ClinPGx [clinpgx.org]

- 4. psychiatrist.com [psychiatrist.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound and its metabolite northis compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. N-desalkylthis compound, a potent norepinephrine reuptake inhibitor and partial 5-HT1A agonist, as a putative mediator of this compound's antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-Dependent Biphasic Action of this compound on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Sustained Administration of this compound Alone and in Combination with a Serotonin Reuptake Inhibitor on Norepinephrine and Serotonin Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. brieflands.com [brieflands.com]

- 19. revvity.com [revvity.com]

The Pharmacokinetic Profile of Quetiapine in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of quetiapine, an atypical antipsychotic, in various preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of neuropsychiatric drugs.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species. The following tables summarize key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species/Strain | Dose | Route | Reference |

| Cmax | 107 ± 4 ng/mL | Wistar Rats | 10 mg/kg | Oral (Suspension) | [1] |

| 1902 ± 54 ng/mL | Wistar Rats | 10 mg/kg | Oral (SLN) | [1] | |

| Tmax | 1 h | Wistar Rats | 10 mg/kg | Oral (Suspension & SLN) | [1] |

| AUC (0-24h) | 1.95 ± 0.12 µgh/mL | Wistar Rats | 10 mg/kg | Oral (Suspension) | [1] |

| 7.24 ± 0.45 µgh/mL | Wistar Rats | 10 mg/kg | Oral (SLN) | [1] | |

| Oral Bioavailability | 0.63% | Rats | - | Oral | [2] |

SLN: Solid Lipid Nanoparticle formulation

Note: Limited publicly available data exists for the comprehensive pharmacokinetic parameters of this compound in mice, dogs, and monkeys. The majority of published preclinical studies focus on rats.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. This section outlines standardized protocols for key experiments cited in this guide.

Animal Models and Drug Administration

2.1.1. Oral Administration (Gavage) in Rodents (Rats and Mice)

A standard method for oral administration in preclinical studies is gavage, which ensures accurate dosing.

-

Vehicle Preparation: this compound fumarate can be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution or formulated as a solid lipid nanoparticle (SLN) for enhanced bioavailability.[1]

-

Dose Calculation: The required dose is calculated based on the animal's body weight.

-

Administration: A gavage needle of appropriate size (e.g., 18-20 gauge for rats, 22-24 gauge for mice) is attached to a syringe containing the drug suspension.[3][4][5] The animal is gently restrained, and the needle is carefully inserted into the esophagus to deliver the dose directly into the stomach. The volume administered should not exceed 10 mL/kg for mice and 20 mL/kg for rats.[3][4]

2.1.2. Intravenous Administration in Rats

Intravenous administration is used to determine the absolute bioavailability of a drug.

-

Catheterization: For serial blood sampling, a catheter is surgically implanted into the jugular or femoral vein of the rat under anesthesia.

-

Drug Formulation: this compound is dissolved in a suitable vehicle for injection, such as sterile saline.

-

Administration: The drug solution is administered as a bolus injection or a controlled infusion through the implanted catheter.

Sample Collection and Processing

2.2.1. Blood Sampling

-

Rodents (Rats and Mice): Blood samples are typically collected via tail vein, saphenous vein, or through a surgically implanted catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). For terminal studies, cardiac puncture can be performed under anesthesia.

-

Dogs: Blood samples are commonly collected from the cephalic or jugular vein.[6][7][8][9] For frequent sampling, an indwelling catheter may be placed.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

2.2.2. Brain Tissue Collection and Homogenization

To assess brain penetration, tissue samples are collected and processed as follows:

-

Euthanasia and Perfusion: Animals are euthanized, and the circulatory system is perfused with saline to remove blood from the brain.

-

Dissection: The brain is rapidly excised and dissected into specific regions if required.

-

Homogenization: The brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer to create a uniform tissue suspension.[10][11][12][][14] The homogenate is then processed for drug analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying this compound and its metabolites in biological matrices.

-

Sample Preparation: Plasma or brain homogenate samples are subjected to protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation. The supernatant is then collected for analysis.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A mobile phase gradient is used to separate this compound and its metabolites from endogenous matrix components.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Detection is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Signaling Pathways and Metabolism

The therapeutic effects and metabolic fate of this compound are governed by its interaction with specific signaling pathways and metabolic enzymes.

This compound Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[15][16][17][18][19] The major metabolic pathway involves N-dealkylation to form its active metabolite, northis compound. Other minor pathways include sulfoxidation and hydroxylation.[16][17]

Dopamine D2 Receptor Signaling

This compound's antipsychotic effects are attributed in part to its antagonism of dopamine D2 receptors in the mesolimbic pathway. Blockade of these G-protein coupled receptors (GPCRs) inhibits the downstream signaling cascade that is typically activated by dopamine. This leads to a reduction in adenylyl cyclase activity, decreased cyclic AMP (cAMP) levels, and altered gene expression.[20][21][22][23]

Serotonin 5-HT2A Receptor Signaling

This compound also exhibits high affinity for and antagonism of serotonin 5-HT2A receptors.[24][25][26][27][28] Blockade of these GPCRs, which are coupled to the Gq/11 signaling pathway, inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, prevents the release of intracellular calcium and the activation of protein kinase C (PKC), contributing to this compound's therapeutic effects, including a lower incidence of extrapyramidal symptoms.

Conclusion

This technical guide provides a consolidated resource on the preclinical pharmacokinetics of this compound. The data and protocols presented herein are intended to facilitate the design and interpretation of future non-clinical studies. While significant data exists for the rat, further research is warranted to fully characterize the pharmacokinetic profile of this compound in other preclinical species to better inform its translation to clinical use. The provided diagrams offer a visual framework for understanding the key metabolic and signaling pathways influenced by this compound.

References

- 1. Preparation, Characterization and Evaluation of this compound Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. mdpi.com [mdpi.com]

- 7. The impact of the site of blood sampling on pharmacokinetic parameters following sublingual dosing to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Implementation of automated blood sampling in a canine cardiovascular safety pharmacology study to support PK/PD assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nextadvance.com [nextadvance.com]

- 11. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]

- 12. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using mechanical homogenization to isolate microglia from mouse brain tissue to preserve transcriptomic integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. mdpi.com [mdpi.com]

- 17. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New insights into this compound metabolism using molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism of this compound by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 22. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 25. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 28. m.youtube.com [m.youtube.com]

Quetiapine's Neuroprotective Potential: A Technical Guide for Researchers

An in-depth exploration of the mechanisms and evidence for the neuroprotective effects of quetiapine in neurological disorders.

This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, an atypical antipsychotic, in the context of various neurological disorders. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound beyond its established psychiatric indications. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the intricate signaling pathways involved in its neuroprotective actions.

Introduction

This compound, a dibenzothiazepine derivative, is widely used for the treatment of schizophrenia and bipolar disorder.[1] Emerging evidence from a growing body of preclinical and clinical research suggests that this compound may also exert significant neuroprotective effects, positioning it as a potential therapeutic agent for a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[2][3][4][5] This guide delves into the multifaceted mechanisms underlying these effects, which encompass anti-inflammatory, antioxidant, and anti-apoptotic actions, as well as the modulation of neurotrophic factors and mitochondrial function.

Mechanisms of Neuroprotection

This compound's neuroprotective effects are not attributed to a single mechanism but rather to a constellation of actions that collectively mitigate neuronal damage and promote cell survival.

Anti-inflammatory Effects

Neuroinflammation is a critical component in the pathophysiology of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties in various experimental models. It has been shown to significantly block the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated microglia.[2][6] This anti-inflammatory action may be mediated, at least in part, through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of the inflammatory response.[7] In animal models of neuroinflammation, such as the cuprizone-induced demyelination model, this compound has been shown to mitigate microglial and astrocyte activation and reduce the levels of pro-inflammatory cytokines in the brain.[6]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal injury in neurological disorders. This compound exhibits robust antioxidant effects.[8][9] Preclinical studies have shown that this compound can protect against oxidative stress-induced cytotoxicity.[2] It has been demonstrated to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT).[8][10] Furthermore, this compound can decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduce the overproduction of intracellular ROS.[3][11]

Modulation of Neurotrophic Factors

Neurotrophic factors are essential for neuronal survival, growth, and differentiation. This compound has been shown to positively modulate the expression of several key neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF).[2][12] Chronic administration of this compound has been found to increase BDNF mRNA and protein levels in the hippocampus and neocortex.[12][13] It can also attenuate the stress-induced decrease in BDNF expression.[14][15] The upregulation of BDNF is often linked to the activation of the cyclic AMP response element-binding protein (CREB), a transcription factor crucial for neuronal plasticity and survival.[16]

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a key process in the loss of neurons in neurodegenerative diseases. This compound has been shown to possess anti-apoptotic properties.[17] It can prevent apoptosis by modulating the expression of key regulatory proteins. For instance, some studies suggest that atypical antipsychotics, including this compound, can increase the expression of the anti-apoptotic protein Bcl-2.[15] Furthermore, this compound has been reported to block the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[17]

Enhancement of Mitochondrial Function

Mitochondrial dysfunction is increasingly recognized as a central player in the pathogenesis of a wide range of neurological disorders. This compound appears to have a beneficial impact on mitochondrial function.[18][19] Studies have shown that both acute and chronic treatment with this compound can increase the activity of mitochondrial respiratory chain complexes I-III.[18] This enhancement of mitochondrial respiration may contribute to its neuroprotective effects by improving cellular energy metabolism and reducing oxidative stress.[18][19]

Evidence from Preclinical and Clinical Studies

The neuroprotective potential of this compound is supported by a growing body of evidence from both animal models of neurological disorders and clinical observations.

Alzheimer's Disease

In transgenic mouse models of Alzheimer's disease (APP/PS1), chronic treatment with this compound has been shown to improve cognitive performance and reduce the burden of amyloid-β (Aβ) plaques.[7][20] this compound treatment also attenuated glial activation and reduced the levels of pro-inflammatory cytokines in the brains of these mice.[7] Furthermore, it has been shown to normalize the activity of glycogen synthase kinase-3β (GSK-3β), a kinase implicated in the pathogenesis of Alzheimer's disease.[20] In a streptozotocin-induced rat model of sporadic Alzheimer's disease, this compound treatment significantly attenuated cognitive deficits and oxidative stress.[3]

Parkinson's Disease

In rodent and primate models of Parkinson's disease, this compound has been shown to attenuate levodopa-induced motor complications.[21] While it did not improve parkinsonian motor dysfunction when given alone, it significantly reduced levodopa-induced dyskinesias.[21] Recent research also suggests that this compound can directly target and increase the activity of glucocerebrosidase (GCase), an enzyme linked to both familial and sporadic Parkinson's disease, leading to reduced alpha-synuclein accumulation in preclinical models.[4]

Traumatic Brain Injury (TBI)

A retrospective clinical study of critically ill TBI patients suggested that this compound may be associated with decreased mortality and improved neurological outcomes.[5] In a sub-analysis of patients with intracranial pressure (ICP) monitoring, higher doses of this compound were independently associated with progressively lower ICP and higher cerebral perfusion pressure (CPP).[5]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical and clinical studies on the neuroprotective effects of this compound.

Table 1: Effects of this compound on Inflammatory Markers

| Neurological Disorder Model | Animal/Cell Type | This compound Dose/Concentration | Treatment Duration | Inflammatory Marker | Change | Reference |

| Cuprizone-induced demyelination | C57BL/6 mice | 10 mg/kg/day | 1 week | TNF-α (brain) | Decreased | [6] |

| Cuprizone-induced demyelination | C57BL/6 mice | 10 mg/kg/day | 1 week | IL-6 (brain) | Decreased | [6] |

| APP/PS1 Transgenic Mice | APP/PS1 mice | 5 mg/kg/day | 8 months | IL-1β (brain) | Reduced | [7] |

| Aβ-stimulated primary microglia | Primary microglia | Not specified | Not specified | IL-1β release | Decreased | [7] |

| Aβ-stimulated primary microglia | Primary microglia | Not specified | Not specified | TNF-α release | Decreased | [7] |

| LPS-induced inflammation | Male C57BL/6 mice | 10 mg/kg (i.p.) | 14 days + LPS | IL-10 (serum) | Increased | [22] |

| LPS-induced inflammation | Male C57BL/6 mice | 10 mg/kg (i.p.) | 14 days + LPS | IFN-γ (serum) | Decreased | [22] |

Table 2: Effects of this compound on Oxidative Stress Markers

| Neurological Disorder Model | Animal/Cell Type | This compound Dose/Concentration | Treatment Duration | Oxidative Stress Marker | Change | Reference |

| STZ-induced sporadic AD | Rats | 2.5, 5, 10 mg/kg/i.p. | 14 days | Nitrite (brain) | Decreased | [3] |

| STZ-induced sporadic AD | Rats | 2.5, 5, 10 mg/kg/i.p. | 14 days | MDA (brain) | Decreased | [3] |

| STZ-induced sporadic AD | Rats | 2.5, 5, 10 mg/kg/i.p. | 14 days | GSH (brain) | Increased | [3] |

| STZ-induced sporadic AD | Rats | 2.5, 5, 10 mg/kg/i.p. | 14 days | SOD (brain) | Increased | [3] |

| STZ-induced sporadic AD | Rats | 2.5, 5, 10 mg/kg/i.p. | 14 days | Catalase (brain) | Increased | [3] |

| Major Depressive Disorder Model | Adult rats | 20 mg/kg | Acute & 14 days | SOD activity (NAc) | Increased | [8] |

| Major Depressive Disorder Model | Adult rats | 20 mg/kg | Acute | CAT activity (PFC) | Increased | [8] |

| Major Depressive Disorder Model | Adult rats | 20 mg/kg | Acute & 14 days | CAT activity (NAc) | Increased | [8] |

| Ethanol-induced oxidative stress | Rats | Not specified | 1 week | Catalase (brain) | Increased | [10] |

| Ethanol-induced oxidative stress | Rats | Not specified | 1 week | T-SOD (brain) | Increased | [10] |

Table 3: Effects of this compound on Neurotrophic Factors and Signaling Molecules

| Neurological Disorder Model | Animal/Cell Type | This compound Dose/Concentration | Treatment Duration | Molecule | Change | Reference |

| MK-801 treated rats | Rats | Not specified | Not specified | FGF-2 mRNA (hippocampus) | Increased | [13] |

| MK-801 treated rats | Rats | Not specified | Not specified | BDNF mRNA (hippocampus) | Increased | [13] |

| Immobilization stress | Rats | 10 mg/kg | 21 days | BDNF mRNA (hippocampus) | Increased | [12] |

| Immobilization stress | Rats | 10 mg/kg | 21 days | BDNF mRNA (neocortex) | Increased | [12] |

| Epileptic rats | Rats | Not specified | Not specified | pro-BDNF (hippocampus) | Upregulated | [16] |

| Epileptic rats | Rats | Not specified | Not specified | m-BDNF (hippocampus) | Upregulated | [16] |

| Epileptic rats | Rats | Not specified | Not specified | p-CREB (hippocampus) | Upregulated | [16] |

| Epileptic rats | Rats | Not specified | Not specified | CREB (hippocampus) | Upregulated | [16] |

| APP/PS1 Transgenic Mice | APP/PS1 mice | 5 mg/kg/day | 8 months | GSK-3β activity | Normalized | [20] |

| Cuprizone-induced demyelination | C57BL/6 mice | 10 mg/kg/day | 6 weeks | Notch1, Hes1, Hes5 | Upregulated | [23] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the neuroprotective effects of this compound.

Animal Models

-

Alzheimer's Disease:

-

APP/PS1 Double Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations associated with familial Alzheimer's disease, leading to age-dependent Aβ plaque formation and cognitive deficits.[7][20]

-

Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model: Intracerebroventricular (i.c.v.) injection of STZ in rats induces insulin resistance in the brain, leading to cognitive impairment and oxidative stress, mimicking aspects of sporadic Alzheimer's disease.[3]

-

This compound Administration: Intraperitoneal (i.p.) injections (e.g., 2.5, 5, and 10 mg/kg) for a specified period.[3]

-

-

-

Parkinson's Disease:

-

6-Hydroxydopamine (6-OHDA)-Lesioned Rats: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle creates a model of hemiparkinsonism.[21]

-

MPTP-Lesioned Nonhuman Primates: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces parkinsonian symptoms in primates.[21]

-

This compound Administration: Oral administration (e.g., 4-5 mg/kg).[21]

-

-

-

Neuroinflammation and Demyelination:

Behavioral Assessments

-

Cognitive Function:

Biochemical and Molecular Analyses

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of cytokines (e.g., TNF-α, IL-6, IL-1β), Aβ peptides, and other proteins in brain tissue and biological fluids.[6][7]

-

Western Blotting: Employed to measure the expression levels of specific proteins, such as BDNF, CREB, GSK-3β, and synaptic proteins.[16][20]

-

Immunohistochemistry and Immunofluorescence: Used to visualize and quantify the presence and localization of specific cell types (e.g., microglia, astrocytes) and proteins in brain sections.[6][7]

-

Measurement of Oxidative Stress Markers:

-

Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the expression of specific genes at the mRNA level, such as those for neurotrophic factors and inflammatory cytokines.[12][13]

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated by its influence on several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Figure 1: this compound's modulation of the Akt/GSK-3β signaling pathway.

Figure 2: this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Figure 3: Antioxidant mechanisms of this compound.

Figure 4: A generalized experimental workflow for preclinical studies on this compound.

Conclusion and Future Directions